molecular formula C8H11BO3 B1425673 (2-Methoxy-6-methylphenyl)boronic acid CAS No. 1567218-43-2

(2-Methoxy-6-methylphenyl)boronic acid

Cat. No. B1425673
CAS RN: 1567218-43-2
M. Wt: 165.98 g/mol
InChI Key: WGKKQSDBNMUTNF-UHFFFAOYSA-N
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Description

“(2-Methoxy-6-methylphenyl)boronic acid” is a chemical compound with the CAS number 1567218-43-2 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .


Chemical Reactions Analysis

Boronic acids, including “(2-Methoxy-6-methylphenyl)boronic acid”, are widely used in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling . This reaction is used to form carbon-carbon bonds, a crucial step in many organic synthesis processes .

Scientific Research Applications

Organic Synthesis

(2-Methoxy-6-methylphenyl)boronic acid: is widely used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-6-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction, and the palladium catalyst plays a crucial role in facilitating this process .

Mode of Action

(2-Methoxy-6-methylphenyl)boronic acid interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid transfers its organic group, which is formally nucleophilic, to the palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-Methoxy-6-methylphenyl)boronic acid, is part of a broader biochemical pathway involving the formation of carbon–carbon bonds . The successful completion of this reaction can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids, in general, are known for their stability, ease of preparation, and environmentally benign nature . These properties can potentially influence the bioavailability of (2-Methoxy-6-methylphenyl)boronic acid.

Result of Action

The primary result of the action of (2-Methoxy-6-methylphenyl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of (2-Methoxy-6-methylphenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a wide range of environments . Additionally, the stability of (2-Methoxy-6-methylphenyl)boronic acid contributes to its efficacy and stability under various environmental conditions .

Safety and Hazards

Boronic acids, including “(2-Methoxy-6-methylphenyl)boronic acid”, can be harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes, and inhalation of dust. Personal protective equipment, including gloves and eye protection, should be worn when handling these chemicals .

Future Directions

The use of boronic acids in chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, continues to be a significant area of research . Future directions may include the development of new synthesis methods, the exploration of new reactions involving boronic acids, and the design of boronic acid derivatives with improved properties for specific applications.

properties

IUPAC Name

(2-methoxy-6-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKKQSDBNMUTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-6-methylphenyl)boronic acid

CAS RN

1567218-43-2
Record name (2-Methoxy-6-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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